Methyl2-amino-6-oxaspiro[3.4]octane-2-carboxylatehydrochloride
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Overview
Description
Methyl 2-amino-6-oxaspiro[3.4]octane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H17NO2·HCl. It is a spiro compound, meaning it contains a spirocyclic structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-oxaspiro[3.4]octane-2-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with an amine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as methanol or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques, such as crystallization or chromatography, ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-oxaspiro[3.4]octane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted spiro compounds.
Scientific Research Applications
Methyl 2-amino-6-oxaspiro[3.4]octane-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-oxaspiro[3.4]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate hydrochloride: This compound has a similar spirocyclic structure but differs in the position of the amino group.
Methyl 2-aminospiro[3.4]octane-2-carboxylate hydrochloride: Another similar compound with slight variations in the spirocyclic framework.
Uniqueness
Methyl 2-amino-6-oxaspiro[3.4]octane-2-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both an amino group and a carboxylate ester. This combination of functional groups and structural features makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H16ClNO3 |
---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
methyl 2-amino-6-oxaspiro[3.4]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-7(11)9(10)4-8(5-9)2-3-13-6-8;/h2-6,10H2,1H3;1H |
InChI Key |
NYQYOYOYABNLAV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC2(C1)CCOC2)N.Cl |
Origin of Product |
United States |
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